8-Hydroxy-isoquinoline-5-carboxylic acid
Overview
Description
8-Hydroxy-isoquinoline-5-carboxylic acid is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a yellow solid and is considered a derivative of 8-Hydroxyquinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7NO3/c12-9-2-1-7 (10 (13)14)6-3-4-11-5-8 (6)9/h1-5,12H, (H,13,14) . This indicates that the molecule contains 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Medicinal Chemistry Insights
8-Hydroxyquinoline (8-HQ) derivatives, including 8-Hydroxy-isoquinoline-5-carboxylic acid, have been extensively studied for their significant biological activities, making them a crucial subject in medicinal chemistry. These derivatives are primarily recognized for their chromophore properties, facilitating the detection of various metal ions and anions. However, their potential extends far beyond, as they exhibit considerable biological activities, including antimicrobial, antifungal, antiviral, and notably, therapeutic efficacy against cancer, HIV, and neurodegenerative disorders. The synthetic modification of 8-HQ aims to develop potent target-based drug molecules for a broad spectrum of life-threatening diseases, leveraging their metal chelation properties for disease treatment (Gupta, Luxami, & Paul, 2021).
Antimicrobial and Antitumor Activities
Isoquinoline alkaloids, including those derived from 8-Hydroxy-isoquinoline, have demonstrated extensive antimicrobial and antitumor activities. Over 200 biologically active compounds have been identified, showing confirmed activities across a spectrum of applications. The structure-activity relationship (SAR) aspects of these compounds suggest promising new applications, underscoring their role as a vital source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Analytical and Biological Applications
8-Hydroxyquinoline and its derivatives have also found applications in analytical chemistry as indicators for various titrations due to their unique chemical properties. Their role extends into biological research, where they serve as probes for zinc ion determination, highlighting their versatility in environmental and biological applications. The introduction of carboxamide groups into the 8-aminoquinoline molecule, creating derivatives like this compound, enhances water solubility and cell membrane permeability, making them functional receptors for zinc ions. This adaptability underscores the potential of 8-Hydroxy-isoquinoline derivatives in designing sensitive and selective chemosensors for zinc analysis (Mohamad et al., 2021).
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives, which 8-hydroxy-isoquinoline-5-carboxylic acid is part of, can bind to a diverse range of targets with high affinities .
Mode of Action
It’s suggested that 8-hydroxyquinoline derivatives can interact with their targets and cause changes . For instance, some derivatives have shown to induce cell death by proteasome inhibition in certain cell lines .
Biochemical Pathways
It’s known that 8-hydroxyquinoline derivatives can affect various biochemical processes . For example, some derivatives have been involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
For instance, some derivatives have shown to induce cell death in certain cell lines .
Biochemical Analysis
Biochemical Properties
8-Hydroxy-isoquinoline-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, such as 2-oxoglutarate (2OG) oxygenases, which are involved in various metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and migration of vascular smooth muscle cells (VSMCs) by inhibiting cyclin D1 and upregulating p21 mRNA levels . This modulation of gene expression and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, it inhibits the activity of 2OG oxygenases by binding to their active sites . Additionally, it can influence gene expression by modulating the levels of specific mRNAs, such as cyclin D1 and p21 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and reducing the proliferation of cancer cells . At higher doses, it can cause toxic or adverse effects, including potential damage to major organs and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it inhibits 2OG oxygenases, which are involved in the metabolism of various biomolecules . This inhibition can lead to changes in metabolic flux and alterations in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
8-hydroxyisoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-2-1-7(10(13)14)6-3-4-11-5-8(6)9/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWMYJOHAAZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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